3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
Description
Properties
IUPAC Name |
pyridin-3-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-4-3-7-19-14-15)24-12-10-23(11-13-24)17-6-5-16(20-21-17)22-8-1-2-9-22/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVLYRPZXWQAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a pyridazine core substituted with a piperazine moiety and a pyridine-carbonyl group. Its molecular formula is with a molecular weight of approximately 252.32 g/mol.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives, including those with pyridine and piperazine substitutions, have shown promising results against various cancer cell lines. For instance, studies have indicated that pyrazole compounds can inhibit key oncogenic pathways and induce apoptosis in cancer cells .
- Antimicrobial Properties : The presence of heteroatoms in the structure enhances the antimicrobial efficacy of these compounds. They have been tested against bacterial strains and fungi, showing significant inhibitory effects .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Enhances interaction with biological targets |
| Piperazine Moiety | Contributes to receptor binding affinity |
| Pyrrol Moiety | Imparts stability and bioavailability |
Research shows that modifications in these regions can lead to enhanced potency or selectivity towards specific biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study focused on pyrazole derivatives similar to our compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin resulted in synergistic effects, enhancing overall efficacy .
- Antimicrobial Testing : Research on pyrazole carboxamides revealed notable antifungal activity against various pathogens. The structure was optimized for better activity, demonstrating that even minor changes could significantly affect performance .
- Neuroprotective Studies : A derivative was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it could reduce cell death significantly, suggesting potential therapeutic applications in neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural similarities with the target molecule, differing in core structure, substituents, or functional groups:
Substituent Effects on Physicochemical Properties
- Piperazine vs. Piperidine : Piperazine (two N atoms) in the target compound increases solubility and basicity compared to piperidine (one N atom) in . The pyridine-3-carbonyl group further enhances H-bonding capacity, absent in simpler piperazine derivatives .
- Pyrrole vs. Pyrazole/Triazole: Pyrrole (one N atom) is less polar than pyrazole (two N atoms) or triazole (three N atoms), favoring membrane permeability but reducing water solubility.
- Core Modifications: Pyridazine (six-membered, two adjacent N atoms) vs. pyrimidine (six-membered, two N atoms at 1,3-positions) alters π-electron distribution and dipole moments. Pyridazinone () introduces a ketone, reducing aromaticity and increasing hydrogen-bond acceptor sites .
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity of intermediates .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for biological assays) .
How can reaction conditions be optimized to improve the yield of the pyridazine core during synthesis?
Advanced
Key parameters for optimization:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps achieve >80% efficiency .
Example : Refluxing in dichloromethane with 1,1′-thiocarbonyldiimidazole increased intermediate stability .
What spectroscopic methods are critical for confirming the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing piperazine N-H vs. pyrrole C-H) and carbon connectivity .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-N stretches (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₈N₆O₂) with <2 ppm error .
How do structural modifications to the piperazine or pyrrole moieties affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Piperazine Modifications :
- Pyrrole Modifications :
- Methyl groups at the 3,4,5-positions reduce off-target effects by steric hindrance .
Q. Comparative Table :
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Ethoxybenzoyl-piperazine | Increased CNS penetration | |
| 3-Methyl-pyrrole | Reduced cytotoxicity (IC₅₀ +20%) |
What are the potential biological targets of this compound based on its structural features?
Q. Basic
- Neurotransmitter Receptors : Piperazine derivatives target serotonin (5-HT) and dopamine receptors .
- Enzymes : Pyridazine cores inhibit kinases (e.g., MAPK) via ATP-binding site competition .
- Antimicrobial Targets : Nitroimidazole analogs disrupt bacterial DNA synthesis .
How can computational methods be integrated into the design of derivatives with enhanced binding affinity?
Q. Advanced
- Molecular Docking : Predicts binding modes to targets like 5-HT₂A receptors (AutoDock Vina, Schrödinger) .
- Quantum Chemical Calculations : Optimizes transition states for synthesis (e.g., Fukui indices for reactive sites) .
- Machine Learning : Prioritizes derivatives using QSAR models trained on IC₅₀ data .
What are the key challenges in purifying this compound, and what techniques address them?
Q. Basic
- Challenge : Co-elution of byproducts (e.g., unreacted piperazine).
- Solutions :
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization : Ethanol/water mixtures improve crystal purity .
How can researchers resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization : Use positive controls (e.g., ketanserin for 5-HT₂A assays) to normalize inter-lab variability .
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across ≥3 independent replicates .
- Meta-Analysis : Pool data from studies with similar protocols (e.g., cell lines, incubation times) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
